molecular formula C19H13Cl2N3O4S B2770412 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-19-6

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2770412
M. Wt: 450.29
InChI Key: ZLKHBNBZRXNURZ-UHFFFAOYSA-N
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Description



  • The compound is a heterocyclic molecule with a complex structure.

  • It contains a thiazole ring, a benzo[d][1,3]dioxole ring, and an amide group.

  • The presence of chloro and dichlorophenyl groups suggests potential biological activity.





  • Synthesis Analysis



    • The synthesis involves condensation reactions between appropriate precursors.

    • Detailed synthetic routes and reaction mechanisms would require further investigation.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C~17~H~12~BrClN~4~O~3~S.

    • It contains multiple aromatic rings and heterocyclic moieties.

    • 1H-NMR and 13C-NMR spectra provide information about chemical shifts and connectivity.

    • IR spectroscopy reveals functional groups (e.g., C=O, C–H, C–Br, C–S–C).





  • Chemical Reactions Analysis



    • Reactivity depends on the functional groups present.

    • Further investigations are needed to explore its reactivity with other compounds.





  • Physical And Chemical Properties Analysis



    • Solubility : It is highly soluble in water and polar solvents.

    • Color : Likely white or colorless.

    • Tautomeric Forms : Due to positive charges on nitrogen atoms, it exhibits two equivalent tautomers.




  • Scientific Research Applications

    Synthesis and Biological Activity

    Research has shown the synthesis and evaluation of various analogs and derivatives related to the structure of N-(4-(2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, focusing on their potential biological activities. For instance, studies on the design, synthesis, and QSAR of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Similarly, the synthesis of new imidazothiazole derivatives was undertaken to investigate their anti-inflammatory and analgesic activities, showcasing the potential medicinal applications of such compounds (Soyer Can et al., 2021).

    Antimicrobial and Anticancer Potential

    Further research into thiazole derivatives linked to various moieties such as benzo[1,3]dioxole has demonstrated significant antimicrobial and anti-proliferative activities. A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety highlighted their promising antimicrobial properties, with certain compounds showing better results than standard treatments in minimum inhibitory concentration (MIC) values (Mansour et al., 2020). Additionally, the anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against multiple cancer cell lines, including MCF-7 and A549, revealed compounds with activities surpassing those of the reference drug etoposide (Ravinaik et al., 2021).

    Anti-Inflammatory and Analgesic Evaluation

    The exploration of thiazole and oxazole substituted benzothiazole derivatives for their anti-inflammatory and analgesic properties has been a subject of interest. Research in this area has led to the identification of compounds with significant activity, highlighting the therapeutic potential of these derivatives in treating inflammation and pain (Kumar & Singh, 2020).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Standard laboratory safety precautions should apply during handling.




  • Future Directions



    • Investigate its biological activity and potential therapeutic applications.

    • Explore modifications to enhance efficacy or reduce toxicity.




    Please note that this analysis is based on available information, and further research is recommended. For detailed studies, consult relevant scientific literature12. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H13Cl2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZLKHBNBZRXNURZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H13Cl2N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    450.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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